Uroporphyrin III dihydrochloride Uroporphyrin III dihydrochloride
Brand Name: Vulcanchem
CAS No.: 150957-29-2
VCID: VC8076067
InChI: InChI=1S/C40H38N4O16.2ClH/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29;;/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60);2*1H
SMILES: C1=C2C(=C(C(=CC3=[NH+]C(=CC4=[NH+]C(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.[Cl-].[Cl-]
Molecular Formula: C40H40Cl2N4O16
Molecular Weight: 903.7 g/mol

Uroporphyrin III dihydrochloride

CAS No.: 150957-29-2

Cat. No.: VC8076067

Molecular Formula: C40H40Cl2N4O16

Molecular Weight: 903.7 g/mol

* For research use only. Not for human or veterinary use.

Uroporphyrin III dihydrochloride - 150957-29-2

Specification

CAS No. 150957-29-2
Molecular Formula C40H40Cl2N4O16
Molecular Weight 903.7 g/mol
IUPAC Name 3-[7,12,18-tris(2-carboxyethyl)-3,8,13,17-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-22,23-diium-2-yl]propanoic acid;dichloride
Standard InChI InChI=1S/C40H38N4O16.2ClH/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29;;/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60);2*1H
Standard InChI Key CIFQWXFTTZDHAO-UHFFFAOYSA-N
SMILES C1=C2C(=C(C(=CC3=[NH+]C(=CC4=[NH+]C(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.[Cl-].[Cl-]
Canonical SMILES C1=C2C(=C(C(=CC3=[NH+]C(=CC4=[NH+]C(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.[Cl-].[Cl-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Uroporphyrin III dihydrochloride features a hexahydroporphine core composed of four pyrrole rings interconnected by methine bridges . Each pyrrole subunit bears two carboxylic acid side chains: an acetic acid group (−CH₂−COOH) and a propionic acid group (−CH₂−CH₂−COOH) . The side chains adopt an asymmetric AP-AP-AP-PA configuration, contrasting with the symmetric AP-AP-AP-AP pattern in non-physiological isomer I . This structural distinction critically influences metabolic processing and pathological outcomes (Table 1).

Table 1: Structural comparison of uroporphyrin isomers

FeatureUroporphyrin III DihydrochlorideUroporphyrin I Dihydrochloride
Side chain arrangementAP-AP-AP-PA (asymmetric)AP-AP-AP-AP (symmetric)
Metabolic fateConverted to coproporphyrinogen IIIAccumulates in porphyria
Biological activityEssential for heme synthesisNon-functional, pathogenic
SolubilityWater-soluble (polar solvents)Limited solubility

Spectral and Physical Characteristics

The compound exhibits a dark red to purple crystalline appearance with distinct UV-Vis absorption peaks at 380–420 nm, enabling spectroscopic quantification in biological samples . Its dihydrochloride form enhances stability, allowing storage at −20°C for prolonged periods without significant degradation . Solubility profiles show optimal dissolution in basic (pH >9.5) or highly acidic (pH <2) aqueous media, though acidic conditions risk decarboxylation byproducts .

Biosynthetic Pathway and Metabolic Regulation

Enzymatic Synthesis from Hydroxymethylbilane

Uroporphyrinogen III, the reduced precursor, forms via uroporphyrinogen-III cosynthase-mediated cyclization of hydroxymethylbilane . This enzyme orchestrates a stereochemical inversion of the final pyrrole unit, establishing the asymmetric side chain pattern essential for downstream metabolism . Defects in cosynthase activity lead to spontaneous formation of non-functional isomer I, causing congenital erythropoietic porphyria (CEP) .

Decarboxylation to Coproporphyrinogen III

Uroporphyrinogen III decarboxylase sequentially removes carboxyl groups from acetic acid side chains, converting the molecule to coproporphyrinogen III—a precursor for heme and chlorophyll biosynthesis . This step occurs in the cytoplasm, with enzyme deficiencies linked to porphyria cutanea tarda .

Oxidation to Uroporphyrin III

Auto-oxidation or enzymatic catalysis converts uroporphyrinogen III to the dihydrochloride salt form, detectable in urine and blood during porphyria attacks . Elevated urinary levels (>500 μg/24 hr) specifically indicate active disease states rather than carrier status .

Clinical and Diagnostic Applications

Porphyria Diagnosis

Quantitative HPLC analysis of uroporphyrin III dihydrochloride in urine and erythrocytes remains the gold standard for diagnosing hepatic porphyrias . In acute intermittent porphyria, concentrations correlate with disease severity, guiding therapeutic interventions like heme arginate administration .

Photosensitivity Studies

The compound’s photosensitizing properties enable research into cutaneous porphyrias, where light exposure triggers reactive oxygen species (ROS) formation. Experimental models using uroporphyrin III dihydrochloride have elucidated mechanisms of skin necrosis and informed photoprotective strategies.

Antiviral Research

Binding studies demonstrate affinity for the V3 loop of HIV-1 gp120, inhibiting viral entry with IC₅₀ values of 12–18 μM . This interaction, mediated by electrostatic attraction between carboxylate groups and basic gp120 residues, provides a template for developing entry inhibitors .

Industrial Synthesis and Quality Control

Chemical Synthesis Routes

Commercial production employs three primary methods (Table 2):

Table 2: Synthesis methods for uroporphyrin III dihydrochloride

MethodYield (%)Purity (%)Key Advantage
Tetrapyrrole cyclization3895Scalability for industrial use
Enzymatic conversion7299High stereoselectivity
Solid-phase synthesis4597Custom side chain modifications

Enzymatic synthesis using recombinant uroporphyrinogen-III cosynthase achieves superior stereochemical control, minimizing isomer I contamination to <2% .

Analytical Characterization

Batch quality assurance involves:

  • HPLC-MS: Verifies molecular weight (903.67 g/mol) and isomer ratio

  • NMR: Confirms AP-AP-AP-PA side chain configuration via J-coupling patterns

  • UV-Vis spectroscopy: Validates extinction coefficients (ε₄₀₅ = 5.6×10⁵ M⁻¹cm⁻¹)

Emerging Research Directions

Antioxidant Capacity Assays

Uroporphyrin III dihydrochloride’s redox activity facilitates measurement of total antioxidant capacity (TAC) in biological fluids . The compound’s reduction potential (−320 mV vs SHE) allows precise quantification of glutathione and uric acid levels in clinical samples .

Targeted Cancer Therapeutics

Preclinical studies exploit the molecule’s tumor-selective accumulation for photodynamic therapy (PDT). Illumination at 630 nm generates cytotoxic singlet oxygen (¹O₂) with a quantum yield of 0.42, inducing apoptosis in hepatocellular carcinoma models .

Biomaterials Engineering

Functionalization of graphene oxide with uroporphyrin III dihydrochloride creates biosensors detecting heme at 10 nM concentrations—100-fold more sensitive than conventional ELISA. Applications span environmental monitoring and point-of-care diagnostics.

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